molecular formula C6H5ClFNO2S B13220987 (5-Fluoropyridin-2-YL)methanesulfonyl chloride

(5-Fluoropyridin-2-YL)methanesulfonyl chloride

Cat. No.: B13220987
M. Wt: 209.63 g/mol
InChI Key: XKDJDMUNCWOFGC-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-yl)methanesulfonyl chloride (CAS: 1566123-11-2) is a fluorinated aromatic sulfonyl chloride of significant value in chemical biology and pharmaceutical research. This compound serves as a versatile and critical building block for the synthesis of more complex molecules, particularly in the development of targeted covalent inhibitors (TCIs) . Its molecular structure, which combines a sulfonyl chloride electrophile with a fluoropyridine ring, makes it a valuable precursor for sulfonyl exchange probes that can covalently modify specific amino acid residues in proteins, such as tyrosine, lysine, and serine . The primary research applications of this compound lie in its ability to function as a superior electrophilic warhead. Sulfonyl chlorides like this one are often used to rationally design covalent probes and inhibitors that site-specifically target binding pockets in proteins, expanding the druggable proteome beyond traditional cysteine-targeting approaches . It is a key intermediate in synthetic routes for novel therapeutic agents, including potentially central nervous system (CNS) active compounds, as the 5-fluoropyridin-2-yl group is a privileged scaffold in medicinal chemistry . The compound is offered for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

(5-fluoropyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-6-2-1-5(8)3-9-6/h1-3H,4H2

InChI Key

XKDJDMUNCWOFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-fluoropyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for (5-Fluoropyridin-2-YL)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (5-Fluoropyridin-2-YL)methanesulfonyl chloride include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving (5-Fluoropyridin-2-YL)methanesulfonyl chloride depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

(5-Fluoropyridin-2-YL)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the modification of biomolecules for various studies.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Structural Analogs and Reactivity

The reactivity of sulfonyl chlorides is strongly influenced by substituents on the aromatic ring. Below is a comparison with key analogs:

Compound Substituent Molecular Formula Reactivity
(5-Fluoropyridin-2-YL)methanesulfonyl chloride 5-Fluoro C₇H₅ClFNO₂S High reactivity due to electron-withdrawing fluorine; hydrolyzes rapidly with water
(5-Chloropyridin-2-YL)methanesulfonyl chloride 5-Chloro C₆H₅Cl₂NO₂S Similar reactivity to fluoro analog but slightly less electronegative
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride 5-Trifluoromethyl C₇H₄ClF₃NO₂S Bulkier CF₃ group reduces electrophilicity; slower hydrolysis
Benzenesulfonyl chloride None (benzene ring) C₆H₅ClO₂S Lower reactivity; requires prolonged NaOH reflux for hydrolysis

Key Findings :

  • Electronic Effects : Fluorine’s electronegativity increases the sulfonyl chloride’s electrophilicity, accelerating reactions with nucleophiles like amines or alcohols. This contrasts with the trifluoromethyl analog, where steric hindrance dominates .
  • Hydrolysis Stability : (5-Fluoropyridin-2-YL)methanesulfonyl chloride is classified as a "highly reactive" sulfonyl chloride, comparable to methanesulfonyl chloride. It hydrolyzes exothermically in water, necessitating controlled conditions .
Physical and Chemical Properties
Property (5-Fluoropyridin-2-YL)methanesulfonyl chloride (5-Chloropyridin-2-YL)methanesulfonyl chloride 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Molecular Weight ~225.63 g/mol 226.08 g/mol ~260.63 g/mol
Storage -20°C (inferred from analogs) -20°C -20°C
Typical Purity >95% (analytical grade) >95% >95%

Biological Activity

(5-Fluoropyridin-2-YL)methanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies, supported by empirical data from various research findings.

Chemical Structure and Properties

  • Chemical Formula : C7H8ClFNO2S
  • Molecular Weight : 227.66 g/mol
  • Solubility : Soluble in polar organic solvents; reacts with water and alcohols.

The compound features a pyridine ring substituted with a fluorine atom, which may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that (5-Fluoropyridin-2-YL)methanesulfonyl chloride exhibits significant biological activities, primarily as an antimicrobial agent and in the modulation of neurotransmitter receptors.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, suggesting its potential utility in developing new antibiotics. Table 1 summarizes the antimicrobial activity against selected pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neurological Implications

The compound has been investigated for its effects on the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurodegenerative diseases and psychiatric disorders. A notable study found that derivatives of this compound could act as negative allosteric modulators of mGluR5, potentially offering therapeutic avenues for conditions like anxiety and depression .

The biological activity of (5-Fluoropyridin-2-YL)methanesulfonyl chloride can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function through its electrophilic nature, allowing it to form covalent bonds with essential bacterial proteins.
  • Neurological Mechanism : As a modulator of mGluR5, it alters glutamate signaling pathways. This modulation can enhance or inhibit neurotransmission, impacting synaptic plasticity and overall neuronal excitability.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the effectiveness of (5-Fluoropyridin-2-YL)methanesulfonyl chloride against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited potent activity comparable to traditional antibiotics, highlighting its potential as a lead compound for drug development.
  • Neuropharmacological Research :
    In a preclinical trial involving rodent models, administration of the compound showed significant reductions in anxiety-like behaviors when assessed using the elevated plus maze test. This suggests that modulation of mGluR5 by this compound may have anxiolytic effects .

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